molecular formula C22H27N3O4 B2739422 N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 953987-70-7

N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2739422
CAS No.: 953987-70-7
M. Wt: 397.475
InChI Key: WIKAQXVOFLXBCK-UHFFFAOYSA-N
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Description

N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrrolidinylphenethyl group, and an oxalamide linkage. Its distinct chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form the dimethoxyphenyl intermediate.

    Formation of the Pyrrolidinylphenethyl Intermediate: Separately, 4-(pyrrolidin-1-yl)phenethylamine is synthesized through a series of reactions involving the appropriate starting materials.

    Coupling Reaction: The two intermediates are then coupled using oxalyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,5-dimethoxyphenyl)-N2-(4-(piperidin-1-yl)phenethyl)oxalamide
  • N1-(2,5-dimethoxyphenyl)-N2-(4-(morpholin-1-yl)phenethyl)oxalamide

Uniqueness

N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-18-9-10-20(29-2)19(15-18)24-22(27)21(26)23-12-11-16-5-7-17(8-6-16)25-13-3-4-14-25/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKAQXVOFLXBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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